molecular formula C8H10BrNO B11889494 2-Bromo-4-(methoxymethyl)aniline

2-Bromo-4-(methoxymethyl)aniline

Katalognummer: B11889494
Molekulargewicht: 216.07 g/mol
InChI-Schlüssel: KFNSJTZMJGBJQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and a methoxymethyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methoxymethyl)aniline typically involves the bromination of 4-(methoxymethyl)aniline. One common method is to react 4-(methoxymethyl)aniline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the aniline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-(methoxymethyl)aniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Nucleophilic Substitution: Products include substituted anilines or thiols.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(methoxymethyl)aniline has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the development of potential therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(methoxymethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

    2-Bromo-4-methylaniline: Similar structure but with a methyl group instead of a methoxymethyl group.

    4-Bromo-2-methoxyaniline: Similar structure but with the bromine and methoxymethyl groups at different positions.

    4-Bromoaniline: Lacks the methoxymethyl group, making it less complex.

Uniqueness: 2-Bromo-4-(methoxymethyl)aniline is unique due to the presence of both bromine and methoxymethyl groups, which can significantly influence its reactivity and applications

Eigenschaften

Molekularformel

C8H10BrNO

Molekulargewicht

216.07 g/mol

IUPAC-Name

2-bromo-4-(methoxymethyl)aniline

InChI

InChI=1S/C8H10BrNO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3

InChI-Schlüssel

KFNSJTZMJGBJQM-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC(=C(C=C1)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.